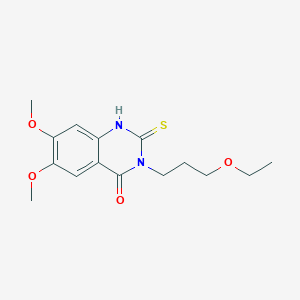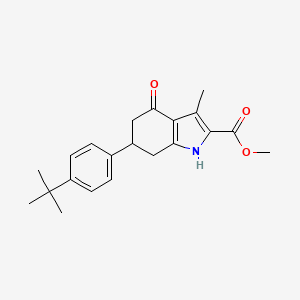![molecular formula C24H22N2O4 B4192697 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4192697.png)
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide
Vue d'ensemble
Description
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of cancer and other diseases, making it a valuable tool for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide involves the inhibition of FGFR, which is a transmembrane receptor tyrosine kinase. FGFR plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. By inhibiting FGFR, this compound can block the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on FGFR, this compound has been shown to inhibit other tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide in lab experiments is its potency and specificity. This compound has been shown to be highly effective at inhibiting FGFR and other tyrosine kinases, making it a valuable tool for researchers studying these proteins. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for research involving 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide. One area of interest is the development of new and improved FGFR inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, which are known to play a critical role in the development and progression of many types of cancer. This compound has also been shown to be effective against other diseases, such as inflammation and metabolic disorders.
Propriétés
IUPAC Name |
2-[3-(furan-2-carbonyl)indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-12-22(29-3)16(2)11-19(15)25-23(27)14-26-13-18(17-7-4-5-8-20(17)26)24(28)21-9-6-10-30-21/h4-13H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHRTINYZZOHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4192619.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192628.png)
![ethyl 4-{[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4192635.png)

![N-(2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethyl)-1-adamantanecarboxamide](/img/structure/B4192643.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine](/img/structure/B4192655.png)
![N~1~-ethyl-N~1~-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1,3-thiazol-4-yl)-L-alaninamide hydrochloride](/img/structure/B4192660.png)
![N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4192668.png)
![3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4192671.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4192690.png)
